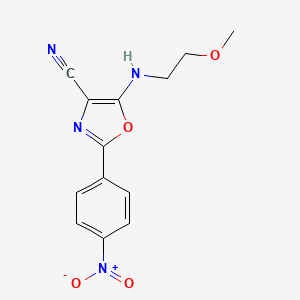

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Description

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-nitrophenyl group at position 2 and a 2-methoxyethylamino moiety at position 3. The 4-nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic density and reactivity. This compound is of interest in medicinal chemistry for its structural similarity to bioactive heterocycles, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

5-(2-methoxyethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c1-20-7-6-15-13-11(8-14)16-12(21-13)9-2-4-10(5-3-9)17(18)19/h2-5,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKVRUZGDBJYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitronium salts.

Attachment of the 2-methoxyethylamino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

- Using cost-effective and readily available starting materials.

- Optimizing reaction conditions to maximize yield and purity.

- Implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile” can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation products: Various oxidized derivatives of the nitrophenyl group.

Reduction products: Amino derivatives of the compound.

Substitution products: New compounds with different substituents replacing the methoxyethylamino group.

Scientific Research Applications

Medicinal Chemistry

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile has been investigated for its potential as a therapeutic agent. Notable applications include:

- Anticancer Activity : Research indicates that compounds with oxazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro studies suggest that it can inhibit pro-inflammatory cytokines .

Drug Development

The compound serves as a lead structure for developing new drugs targeting specific diseases. Its modifications have led to derivatives with enhanced efficacy and reduced side effects. For example:

- Prodrug Formulations : The compound has been explored as a prodrug to improve bioavailability and target delivery mechanisms . This is particularly useful in treating liver diseases where targeted action is crucial.

Biological Studies

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile has been used in various biological assays to understand its mechanism of action:

- Enzyme Inhibition Studies : It has been tested as an inhibitor of specific enzymes involved in disease pathways, demonstrating potential therapeutic effects by disrupting these processes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties in animal models of arthritis. Results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Mechanism of Action

The mechanism of action of “5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites in biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile with related compounds:

Key Observations :

- Electron-withdrawing vs. In contrast, methoxy or amino substituents (e.g., in and ) increase electron density and hydrophilicity.

- Solubility: The 2-methoxyethylamino group in the target compound improves solubility in polar solvents compared to morpholinoethyl-benzylamino () or dimethoxyphenylethylamino () analogs.

- Steric effects: Bulkier substituents (e.g., benzyl-morpholinoethyl in ) may hinder binding to biological targets compared to the compact 2-methoxyethyl group.

Physicochemical Properties

Biological Activity

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, with the CAS number 613649-73-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

- Molecular Formula : C13H12N4O4

- Molar Mass : 288.26 g/mol

- Structure : The compound features an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A review of various studies highlights the effectiveness of related compounds against different microbial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes MIC values for various compounds related to oxazole derivatives:

| Compound | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|

| 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile | 1.6 µg/ml | 3.2 µg/ml | 1.6 µg/ml |

| Reference Compound (e.g., Fluconazole) | 0.8 µg/ml | 1.6 µg/ml | 0.8 µg/ml |

This data suggests that the compound has comparable activity to established antifungals, making it a candidate for further development in treating fungal infections .

Anticancer Potential

The role of heat shock protein 90 (HSP90) in cancer has been extensively studied, with compounds targeting this protein showing promise as anticancer agents. The oxazole scaffold is known to inhibit HSP90, which is crucial for the stability and function of many oncogenic proteins.

Case Studies on Anticancer Activity

- Inhibition of HSP90 : Research indicates that derivatives similar to 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile can inhibit HSP90 activity, leading to reduced proliferation of cancer cells in vitro.

- Cell Line Studies : In studies involving breast cancer cell lines, compounds with similar structures demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

Other Biological Activities

Beyond antimicrobial and anticancer activities, oxazole derivatives have shown potential in treating various conditions:

- Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases, although more studies are needed to confirm these findings .

Q & A

Basic Questions

Q. What are the recommended synthetic and purification protocols for 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, with purification achieved using silica gel column chromatography (eluent: ethyl acetate/methanol). This method yields ~90% purity, as confirmed by LC-MS (m/z 428 [M+H]+) and HPLC (retention time: 0.61 min, method SQD-FA05) . Key steps include:

| Step | Conditions | Purpose |

|---|---|---|

| Purification | Silica gel column (EtOAc/MeOH) | Remove unreacted intermediates/byproducts |

| Analysis | LC-MS, HPLC | Confirm molecular weight and purity |

Q. Which analytical techniques are critical for confirming the compound’s identity and purity?

- Methodological Answer :

- LC-MS : Detects the molecular ion peak (m/z 428 [M+H]+) to confirm molecular weight .

- HPLC : Uses a 0.61 min retention time (method SQD-FA05) to assess purity and detect impurities .

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., nitrile, nitro, methoxy) via characteristic vibrational bands .

Q. How can researchers optimize reaction conditions to minimize byproduct formation?

- Methodological Answer :

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Control stoichiometry and reaction time (e.g., 30-minute stirring post-reagent addition) to avoid side reactions .

- Monitor intermediates via TLC or in-situ spectroscopy to terminate reactions at optimal conversion points.

Advanced Research Questions

Q. How can polymorphic forms of this compound impact experimental reproducibility, and how are they characterized?

- Methodological Answer : Polymorphs arise from conformational flexibility in the oxazole and nitro groups, leading to variations in stability and spectral data. To characterize:

- X-ray Powder Diffraction (XRPD) : Distinguishes crystal forms via unique diffraction patterns .

- Thermal Analysis (DSC/TGA) : Identifies enantiotropic transitions (e.g., stability shifts above 60°C) .

- Solubility Studies : Determines thermodynamic stability relationships between polymorphs (e.g., metastable vs. stable forms) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Software Tools : Refine structures using SHELXL (for small-molecule crystallography) and validate with ORTEP-3 for graphical representation .

- Twinned Data Handling : Apply SHELXL’s twin refinement options for high-resolution datasets .

- Hydrogen Bonding Analysis : Compare predicted (DFT) vs. observed hydrogen-bond networks to identify lattice discrepancies .

Q. How can crystallization conditions be controlled to isolate specific polymorphic forms?

- Methodological Answer :

- Temperature Gradients : Crystallize at >60°C to favor the thermodynamically stable R-form .

- Solvent Annealing : Use ethanol vapor to slow transformation kinetics in metastable forms (e.g., dark-red polymorph) .

- Seeding : Introduce seeds of the desired polymorph during nucleation to direct crystal growth .

Q. What experimental approaches validate the compound’s bioactivity in cellular assays without interference from solvent residues?

- Methodological Answer :

- Residue Removal : Employ repeated lyophilization or dialysis (MWCO: 1 kDa) to eliminate trace solvents .

- Control Experiments : Compare assay results (e.g., cytotoxicity via Mosmann’s method) against solvent-only controls .

- Mass Spectrometry : Detect solvent adducts (e.g., methanol or ethyl acetate) in bioactive fractions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility measurements across studies?

- Methodological Answer :

- Standardize Conditions : Use buffered solutions (e.g., PBS pH 7.4) and controlled temperatures (±0.1°C) .

- Account for Polymorphs : Pre-characterize the solid form (via XRPD) before solubility testing .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.